Desoleandomycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4166-78-3 |

|---|---|

Molecular Formula |

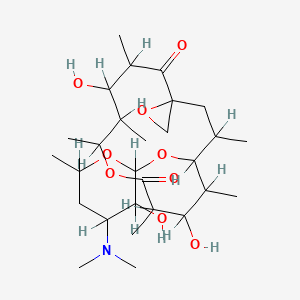

C28H49NO9 |

Molecular Weight |

543.7 g/mol |

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C28H49NO9/c1-13-11-28(12-35-28)25(33)17(5)21(30)15(3)19(7)37-26(34)18(6)22(31)16(4)24(13)38-27-23(32)20(29(8)9)10-14(2)36-27/h13-24,27,30-32H,10-12H2,1-9H3 |

InChI Key |

NTKKUEDJAPFWRV-UHFFFAOYSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)O)C)C)C)O)C)C)O)N(C)C |

Synonyms |

deoleandrosyl-oleandomycin |

Origin of Product |

United States |

Contextualization Within the Macrolide Antibiotic Family

Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. wikipedia.org These compounds are primarily known for their bacteriostatic activity, which they achieve by inhibiting protein synthesis in bacteria. drugs.comebsco.comresearchgate.net They bind to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. researchgate.netnih.gov

The progenitor of this class is erythromycin (B1671065), discovered in 1950. nih.gov Oleandomycin (B1677203), the parent compound of Desoleandomycin, is another naturally occurring 14-membered macrolide antibiotic produced by strains of Streptomyces antibioticus. caymanchem.comchemicalbook.com It consists of a 14-atom lactone ring with two attached sugars: L-oleandrose and D-desosamine. caymanchem.com While effective against Gram-positive bacteria, oleandomycin's potency is generally considered less than that of erythromycin. chemicalbook.com This has driven extensive research into chemical modifications to enhance its antibacterial activity and pharmacokinetic properties. chemicalbook.com

This compound is a crucial derivative formed through the acid hydrolysis of oleandomycin. researchgate.netresearchgate.net This process removes the oleandrose (B1235672) sugar moiety, a key structural change that significantly impacts the molecule's properties and serves as a foundational step for further derivatization.

Table 1: Key Macrolide Compounds

| Compound | Parent Compound | Key Structural Feature | Primary Significance |

|---|---|---|---|

| Erythromycin | - | 14-membered lactone ring with desosamine (B1220255) and cladinose (B132029) | Progenitor of the macrolide class nih.gov |

| Oleandomycin | - | 14-membered lactone ring with desosamine and oleandrose caymanchem.com | Natural macrolide with moderate activity chemicalbook.com |

| This compound | Oleandomycin | Lacks the oleandrose sugar researchgate.netresearchgate.net | Key intermediate for creating novel derivatives |

| Azithromycin | Erythromycin | 15-membered azalide ring | Second-generation macrolide with improved properties nih.gov |

Historical Perspective of Oleandomycin Derivatization and Discovery of Desoleandomycin

The journey to discover Desoleandomycin is intrinsically linked to the broader efforts to improve the therapeutic profile of oleandomycin (B1677203). Since its discovery, oleandomycin has been a target for chemical modification aimed at enhancing its potency and acid stability. chemicalbook.com One of the early and fundamental derivatization strategies involved the hydrolysis of its glycosidic bonds.

The discovery that the neutral sugar, L-oleandrose, could be selectively cleaved under acidic conditions led to the isolation of this compound. researchgate.netresearchgate.net This process, known as acid hydrolysis, yields the aglycone derivative, which retains the desosamine (B1220255) sugar and the core lactone ring. The resulting compound, this compound, became a valuable intermediate for synthetic chemists.

This hydrolytic process is not merely a degradation pathway but a strategic step in the semisynthesis of novel macrolide analogues. For analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis of oleandomycin residues in food products, the conversion to this compound followed by acetylation is a standard procedure. researchgate.netresearchgate.net

Academic Significance As a Macrolide Derivative and Research Target

Methodologies for Definitive Structural Assignment

The structural elucidation of this compound is achieved through a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information, which, when integrated, allows for a comprehensive understanding of the molecule's three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the structural analysis of this compound. It provides an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and, consequently, the molecular formula. The molecular formula for this compound has been established as C₂₈H₄₉NO₉.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides crucial information about the connectivity of the molecule. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the structural components and how they are linked. For this compound, characteristic fragmentation patterns would involve the loss of water molecules from the hydroxyl groups and cleavages within the macrolide ring, providing insights into the structure of the oleandolide (B1226770) core.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Information Gained |

| Molecular Formula | C₂₈H₄₉NO₉ | Elemental composition |

| Monoisotopic Mass | 543.3357 u | Precise mass of the most abundant isotope |

| [M+H]⁺ | 544.3435 m/z | Molecular weight confirmation in positive ion mode |

| [M+Na]⁺ | 566.3254 m/z | Adduct ion for molecular weight confirmation |

| Key Fragment Ions | m/z 526, 508, 490 | Sequential loss of water molecules |

| m/z 158 | Fragment corresponding to the desosamine (B1220255) sugar |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is employed to establish the connectivity of atoms and the relative stereochemistry of the numerous chiral centers within the molecule.

¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between different nuclei. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, helping to trace out spin systems within the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, which is critical for assembling the complete molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons | 0.8 - 1.5 | 10 - 25 |

| Methylene Protons | 1.2 - 2.5 | 20 - 40 |

| Methine Protons | 2.5 - 4.5 | 30 - 60 |

| Protons on Carbons Bearing Oxygen | 3.5 - 5.0 | 60 - 80 |

| Anomeric Proton (Desosamine) | ~4.5 | ~100 |

| Carbonyl Carbon | - | ~170 - 180 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is utilized to identify the various functional groups present in the this compound molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H), amine (N-H), carbonyl (C=O), and carbon-oxygen (C-O) stretching vibrations, as well as C-H stretching and bending vibrations. The presence and position of these bands provide confirmatory evidence for the functional groups identified by other spectroscopic methods.

Table 3: Predicted Characteristic Infrared (FTIR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3500 - 3200 | Stretching |

| Amine (N-H) | 3400 - 3250 | Stretching |

| Alkyl (C-H) | 2960 - 2850 | Stretching |

| Carbonyl (C=O) | 1735 - 1715 | Stretching |

| Carbon-Oxygen (C-O) | 1260 - 1000 | Stretching |

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to identify chromophores, which are the parts of a molecule that absorb light in the UV-Vis region. The absorption of UV-Vis radiation corresponds to the promotion of electrons from lower to higher energy orbitals.

This compound contains a carbonyl group which acts as a chromophore. The UV-Vis spectrum would be expected to show a weak absorption band corresponding to the n → π* transition of the carbonyl group. The position of the absorption maximum (λmax) can provide information about the electronic environment of the chromophore.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Chromophore | Predicted λmax (nm) | Electronic Transition |

| Carbonyl (C=O) | ~280 - 300 | n → π* |

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including the absolute stereochemistry of all chiral centers. This method involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic positions can be determined.

To date, there is no publicly available single-crystal X-ray diffraction data for this compound. The acquisition of such data would be invaluable for unequivocally confirming the stereochemical assignments made by NMR spectroscopy and providing a definitive solid-state structure.

Electronic Spectroscopy (e.g., UV-Vis) for Chromophore Analysis

Spectroscopic Signatures and Characteristic Spectral Data Analysis for this compound Identification

The identification of this compound relies on the careful analysis and interpretation of its unique spectroscopic signatures. The combination of data from HRMS, NMR, FTIR, and UV-Vis spectroscopy provides a molecular fingerprint that allows for its unambiguous characterization.

Mass Spectrometry: The accurate mass obtained from HRMS confirms the elemental composition. The fragmentation pattern, particularly the loss of the desosamine sugar and sequential water molecules, is a key identifier.

NMR Spectroscopy: The specific chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, along with the correlations observed in 2D NMR experiments, are characteristic of the this compound structure.

Vibrational Spectroscopy: The presence of strong absorption bands for hydroxyl, amine, and carbonyl groups in the FTIR spectrum is a hallmark of the this compound molecule.

Electronic Spectroscopy: A weak absorption in the 280-300 nm region of the UV-Vis spectrum points to the presence of the carbonyl chromophore.

The collective analysis of these spectral data provides a robust and reliable method for the structural identification and characterization of this compound.

Enzymatic Formation of this compound from Oleandomycin

The generation of this compound from its parent compound, oleandomycin, is fundamentally a process of hydrolysis. While this conversion is well-documented in analytical chemistry via acid hydrolysis for detection purposes, the specific enzymatic pathways within the producing organism are nuanced.

Role of Hydrolytic Enzymes in this compound Generation

This compound is a known degradation product of oleandomycin, formed through the hydrolytic cleavage of a glycosidic bond. oup.com Specifically, it can be produced via acid hydrolysis for analytical procedures like gas chromatography-mass spectrometry (GC-MS). asm.orgnih.gov This process results in the removal of the L-oleandrose sugar from the oleandomycin molecule.

Within the oleandomycin biosynthetic gene cluster of Streptomyces antibioticus, a gene designated oleR encodes a hydrolytic enzyme, specifically a β-glucosidase. microbiologyresearch.orgresearchgate.net However, the primary described role of the OleR enzyme is not the generation of this compound. Instead, it is part of a sophisticated self-resistance mechanism. researchgate.netnih.gov In this system, the cell first inactivates the antibiotic intracellularly by attaching a glucose molecule, a reaction catalyzed by the OleI glycosyltransferase. researchgate.netnih.gov The resulting inactive, glycosylated oleandomycin is then secreted, and the extracellular OleR enzyme hydrolyzes this glucose molecule off to release the active antibiotic. researchgate.netnih.gov Therefore, while hydrolytic enzymes are present and active in the oleandomycin pathway, the specific enzymatic generation of this compound by removing the native L-oleandrose sugar is not the characterized function of these enzymes.

Precursor-Product Relationships within Macrolide Biosynthesis

The biosynthesis of macrolides is a stepwise process where a central aglycone is assembled and subsequently modified. Oleandomycin serves as the direct precursor to this compound. The biosynthetic pathway of oleandomycin begins with the creation of its macrolactone ring, oleandolide, from one acetyl-CoA starter unit and six methylmalonyl-CoA extender units. nih.gov This aglycone is then subjected to a series of post-PKS modifications, including glycosylation. nih.gov

The oleandolide aglycone is first glycosylated with a sugar intermediate, L-olivose, which is then methylated to form the final L-oleandrose moiety. caister.com A second glycosylation event attaches the D-desosamine sugar. caister.com Finally, the macrolactone ring undergoes epoxidation to yield the mature oleandomycin molecule. nih.govwikipedia.org Any subsequent enzymatic or chemical hydrolysis of the L-oleandrose glycosidic bond on the fully formed oleandomycin molecule establishes a direct precursor-product relationship, yielding this compound.

Genetic Underpinnings of Oleandomycin Biosynthesis and Relevant Gene Clusters

The production of oleandomycin is orchestrated by a large cluster of genes in Streptomyces antibioticus. asm.org This cluster contains all the necessary genetic information for the synthesis of the polyketide backbone, the deoxy sugars, and the subsequent modification and resistance mechanisms. asm.org

Identification and Characterization of Polyketide Synthase (PKS) Genes

The core of the oleandomycin structure, the aglycone 8,8a-deoxyoleandolide, is synthesized by a Type I polyketide synthase (PKS). genewiz.com This PKS is encoded by a set of large, modular genes, homologous to those in the erythromycin pathway. genewiz.com These genes are often referred to as OLES or oleA. wikipedia.orgfrontiersin.org

The oleandomycin PKS is composed of three large multifunctional polypeptides encoded by the genes oleA1, oleA2, and oleA3. These proteins contain a series of modules, each responsible for one cycle of polyketide chain elongation. frontiersin.org The entire OlePKS system comprises 10,487 amino acids and its heterologous expression has been shown to produce the aglycone precursor of oleandomycin, 8,8a-deoxyoleandolide. genewiz.com

Table 1: Polyketide Synthase (PKS) Genes in Oleandomycin Biosynthesis

| Gene | Encoded Protein | Function |

|---|---|---|

| oleA1 (OLES1) | 8,8a-deoxyoleandolide synthase 1 | Contains the loading module (acetyl-CoA) and the first two extension modules (methylmalonyl-CoA). wikipedia.org |

| oleA2 (OLES2) | 8,8a-deoxyoleandolide synthase 2 | Contains modules 3 and 4 for polyketide chain elongation. wikipedia.org |

| oleA3 (OLES3) | 8,8a-deoxyoleandolide synthase 3 | Contains the final two elongation modules (5 and 6) and a thioesterase domain for cyclization and release of the macrolactone ring. wikipedia.orgnih.gov |

Analysis of Glycosyltransferase and Methyltransferase Genes Associated with Macrolide Modifications

Following the synthesis of the aglycone, several tailoring enzymes modify the structure, including glycosyltransferases and methyltransferases. The oleandomycin gene cluster contains multiple genes for these functions. asm.orgnih.gov

Two key glycosyltransferases, encoded by oleG1 and oleG2, are responsible for attaching the two characteristic sugars to the oleandolide ring. wikipedia.org Gene disruption studies have shown that OleG1 transfers D-desosamine and OleG2 transfers L-oleandrose (via an L-olivose intermediate). nih.gov

The biosynthesis of the L-oleandrose sugar involves a unique post-glycosylation modification. The sugar is first synthesized as L-olivose and attached to the aglycone by the OleG2 glycosyltransferase. caister.com Subsequently, the oleY gene product, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, methylates the C-3 hydroxyl group of the attached L-olivose to form L-oleandrose. caister.com The OleY enzyme has been purified and characterized as a dimer.

The cluster also contains other glycosyltransferase genes, such as oleI and oleD, which are involved in the aforementioned resistance mechanism by glycosylating the antibiotic to inactivate it. researchgate.net

Table 2: Key Modifying Enzyme Genes in the Oleandomycin Cluster

| Gene | Encoded Protein | Enzyme Class | Function |

|---|---|---|---|

| oleG1 | Glycosyltransferase | Glycosyltransferase | Transfers dTDP-D-desosamine to the oleandolide aglycone. nih.govwikipedia.org |

| oleG2 | Glycosyltransferase | Glycosyltransferase | Transfers dTDP-L-olivose to the oleandolide aglycone. nih.govcaister.com |

| oleY | L-oleandrosyl 3-O-methyltransferase | Methyltransferase | Methylates the L-olivose moiety after its attachment to the aglycone, converting it to L-oleandrose. caister.com |

| oleI | Oleandomycin Glycosyltransferase | Glycosyltransferase | Inactivates oleandomycin by attaching a glucose molecule as part of a resistance mechanism. researchgate.net |

| oleP | Cytochrome P450 monooxygenase | P450 Oxidase | Catalyzes the epoxidation of the macrolactone ring as a late step in biosynthesis. nih.govgenewiz.com |

Regulatory Elements Governing Biosynthetic Pathway Expression

The expression of the oleandomycin biosynthetic gene cluster is subject to complex regulation, influenced by both pathway-specific and global regulatory networks. The production of the antibiotic is affected by nutritional conditions; for instance, it is repressed by glucose and stimulated by specific carbon and nitrogen sources like fructose (B13574) and aspartic acid. microbiologyresearch.org

Unlike some other antibiotic pathways, a distinct pathway-specific activator gene has not been fully characterized for oleandomycin. However, analysis of the gene cluster reveals several potential regulatory features. Notably, the sequence of the oleV gene, involved in L-oleandrose biosynthesis, contains a rare TTA codon. nih.gov The oleL gene contains three such codons. nih.gov In Streptomyces, the TTA codon is recognized by a specific tRNA encoded by the bldA gene. The availability of this tRNA is growth-phase dependent, linking the expression of genes containing this rare codon to the onset of secondary metabolism and morphological differentiation. nih.gov This suggests a mechanism where the translation of key biosynthetic enzymes is controlled at the developmental level.

Furthermore, global regulators of secondary metabolism likely play a role. The addition of S-adenosylmethionine (SAM), a crucial methyl donor and signaling molecule, has been shown to increase oleandomycin production five-fold, indicating its role in activating the biosynthetic pathway. oup.com

Metabolic Engineering and Genetic Manipulation Strategies for Altered Macrolide Production

The biosynthesis of macrolide antibiotics, such as those in the oleandomycin family, is a complex process orchestrated by large, modular polyketide synthases (PKS) and a suite of tailoring enzymes. Advances in genetic engineering have provided powerful tools to manipulate these intricate pathways, enabling the production of novel macrolide structures with potentially improved or altered biological activities. The oleandomycin biosynthetic gene cluster from Streptomyces antibioticus has been a key target for such engineering efforts. jst.go.jpnih.gov These strategies are pivotal for generating derivatives like this compound, which lacks the characteristic 8,8a-epoxide ring of oleandomycin, through precise modification of the enzymatic assembly line.

Directed Mutagenesis for Pathway Probing

Directed mutagenesis, including targeted gene disruption and site-directed mutagenesis, serves as a fundamental strategy for elucidating the function of specific genes within a biosynthetic pathway and for generating novel compounds. By inactivating or altering specific enzymes, researchers can cause the accumulation of biosynthetic intermediates or create products with modified chemical structures.

In the context of the oleandomycin pathway, a key target for producing a this compound-type molecule is the gene oleP. This gene encodes a cytochrome P450 monooxygenase responsible for the epoxidation of the macrolactone ring, a late step in oleandomycin biosynthesis. nih.govasm.org The targeted disruption of oleP would prevent this epoxidation, leading to the accumulation of the immediate precursor, which is structurally the des-epoxy form of oleandomycin. This approach was conceptually demonstrated in the biosynthesis of the polyene macrolide pimaricin, where targeted disruption of the gene pimD, encoding a P450 epoxidase, resulted in the production of a novel derivative, 4,5-deepoxypimaricin. core.ac.uk This highlights the viability of gene inactivation to eliminate specific chemical moieties.

Furthermore, site-directed mutagenesis has been employed to alter the substrate specificity of tailoring enzymes, particularly glycosyltransferases. While not directly producing this compound, this technique allows for the creation of other novel macrolides by altering the sugar appendages, which is a common strategy in combinatorial biosynthesis. researchgate.net For instance, specific residues in the glycosyltransferase ElmGT were mutated to modulate its ability to transfer different deoxysugars, demonstrating that enzyme function can be rationally engineered to create structural diversity. researchgate.net

Table 1: Key Genes in the Oleandomycin Pathway Targeted for Mutagenesis

| Gene Name | Encoded Enzyme | Function in Biosynthesis | Predicted Outcome of Inactivation/Mutagenesis | Reference |

|---|---|---|---|---|

| oleP | Cytochrome P450 Epoxidase | Catalyzes the formation of the 8,8a-epoxide ring on the oleandolide core. | Accumulation of an 8,8a-des-epoxy oleandomycin (this compound) precursor. | nih.govvallonelab.it |

| oleG1/oleG2 | Glycosyltransferases | Transfer of D-desosamine and L-oleandrose sugars to the aglycone. | Accumulation of aglycone or monoglycosylated intermediates; potential for altered glycosylation patterns. | nih.govasm.org |

Heterologous Expression Systems for Biosynthetic Intermediates

A significant challenge in the genetic manipulation of some antibiotic producers is the lack of efficient genetic tools for the native strain. nih.gov Heterologous expression, which involves transferring biosynthetic genes into a more genetically tractable host, provides a powerful solution. This approach not only facilitates the study of gene function but also serves as a platform for producing biosynthetic intermediates and engineered "unnatural" natural products. Streptomyces lividans and Streptomyces albus are common heterologous hosts for this purpose. jst.go.jpasm.org

The entire polyketide synthase (PKS) responsible for synthesizing the oleandomycin aglycone, known as OlePKS, has been successfully expressed in S. lividans. jst.go.jpnih.gov This achievement led to the production of 8,8a-deoxyoleandolide, the core macrolactone precursor of oleandomycin. jst.go.jpgoogle.com This foundational work created a platform where tailoring enzymes could be introduced in a modular fashion. For example, co-expression of the OlePKS with the P450 epoxidase, OleP, in S. lividans was used to confirm OleP's role in the epoxidation pathway. jst.go.jpnih.gov To produce a this compound-type compound, one would express the OlePKS and the necessary glycosyltransferase genes (oleG1, oleG2) and sugar biosynthesis genes in a heterologous host while deliberately omitting the oleP gene.

Researchers have also used heterologous expression to produce novel glycosylated compounds. In one study, a strain of S. albus was engineered to express the oleandomycin glycosyltransferase OleG2. asm.org This engineered host was then transformed with plasmids containing the gene sets for producing either dTDP-L-olivose or dTDP-L-oleandrose. When fed the erythromycin aglycone (erythronolide B), these recombinant strains successfully produced novel hybrid macrolides, L-olivosyl-erythronolide B and L-oleandrosyl-erythronolide B, respectively. asm.org This demonstrates the utility of heterologous systems in combining precursors and enzymes from different pathways to generate diverse chemical structures.

Table 2: Examples of Heterologous Expression for Macrolide Production

| Expressed Genes | Heterologous Host | Product(s) | Purpose of Study | Reference |

|---|---|---|---|---|

| OlePKS (entire oleandomycin PKS) | Streptomyces lividans | 8,8a-deoxyoleandolide | Production of the oleandomycin aglycone precursor. | jst.go.jpnih.govgoogle.com |

| DEBS (erythromycin PKS) + OleP (epoxidase) | Streptomyces lividans | 8,8a-dihydroxy-6-deoxyerythronolide B | To confirm the epoxidation function of OleP. | jst.go.jpnih.gov |

Analytical Methodologies for Desoleandomycin in Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of Desoleandomycin, enabling the separation, identification, and quantification of the compound from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.comthermofisher.com This technique is well-suited for the analysis of volatile and semi-volatile compounds, making it applicable to this compound, often after a derivatization step to increase its volatility. scioninstruments.comthermofisher.comnih.gov

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. scioninstruments.com The separation of components is based on their different affinities for the stationary phase coating the column and the carrier gas (mobile phase). niom.no As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.comniom.no The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. scioninstruments.com The high sensitivity of MS detection makes it possible to detect compounds at very low concentrations. scioninstruments.com

Key aspects of GC-MS for this compound analysis include:

High Specificity: The mass spectrometer provides detailed structural information, leading to confident identification of this compound. scioninstruments.comniom.no

High Sensitivity: GC-MS can detect and quantify trace amounts of this compound, which is crucial in many research contexts. scioninstruments.com

Quantitative Analysis: By using appropriate calibration standards, GC-MS can provide accurate quantification of this compound in a sample. niom.no

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique for the analysis of this compound. wikipedia.org It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.orgnebiolab.com LC-MS is particularly advantageous for analyzing non-volatile and thermally labile compounds like this compound, which may not be suitable for direct GC-MS analysis. wikipedia.org

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. thermofisher.com The separation is based on the differential partitioning of the analytes between the two phases. thermofisher.com The eluent from the LC column is then introduced into the mass spectrometer, typically through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analytes in the liquid phase. nebiolab.comnih.gov

Advantages of LC-MS for this compound analysis:

Broad Applicability: LC-MS can analyze a wide range of compounds, including those that are not amenable to GC-MS. wikipedia.org

High Sensitivity and Selectivity: Similar to GC-MS, the use of a mass spectrometer as a detector provides excellent sensitivity and selectivity for this compound analysis. nebiolab.comnih.gov

Qualitative and Quantitative Information: LC-MS provides both the retention time from the LC separation and the mass-to-charge ratio from the MS detection, enabling confident identification and accurate quantification. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.org In the context of this compound, HPLC is particularly valuable for assessing the purity of a sample and for isolating the compound for further studies. moravek.combiocompare.com

The principle of HPLC involves pumping a liquid mobile phase containing the sample through a column filled with a solid stationary phase. wikipedia.org The separation of the components is based on their interactions with the stationary phase. wikipedia.org Different types of HPLC, such as normal-phase, reversed-phase, and ion-exchange chromatography, can be employed depending on the properties of this compound and the desired separation. wikipedia.org

Applications of HPLC in this compound research:

Purity Assessment: HPLC can effectively separate this compound from impurities, allowing for the determination of its purity. moravek.comtorontech.com

Isolation and Purification: Preparative HPLC can be used to isolate and purify larger quantities of this compound from a mixture. biocompare.com

Quantitative Analysis: When coupled with a suitable detector, such as a UV-Vis detector, HPLC can be used for the quantitative analysis of this compound. wikipedia.org

| Technique | Principle | Application for this compound |

| GC-MS | Separation of volatile compounds followed by mass-based detection. scioninstruments.comthermofisher.com | Detection and quantification, especially after derivatization. |

| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. wikipedia.orgnebiolab.com | Qualitative and quantitative analysis of this compound. |

| HPLC | Separation of compounds based on their interaction with a stationary phase. wikipedia.org | Purity assessment and isolation of this compound. moravek.combiocompare.com |

Sample Preparation and Derivatization Procedures for Analytical Studies

Proper sample preparation is a critical step to ensure accurate and reliable analytical results for this compound. This often involves procedures to generate the analyte of interest and to enhance its chromatographic properties.

Acid Hydrolysis for this compound Generation

This compound is often generated from its parent compound, oleandomycin (B1677203), through acid hydrolysis. researchgate.net This chemical reaction involves the use of a strong acid to cleave a specific chemical bond in the oleandomycin molecule, resulting in the formation of this compound. celignis.comgoogle.com

The conditions for acid hydrolysis, such as the type and concentration of acid, temperature, and reaction time, need to be carefully controlled to ensure efficient conversion to this compound while minimizing the degradation of the product. mdpi.commdpi.com For example, using sulfuric acid at controlled temperatures can facilitate the hydrolysis of the glycosidic bond to yield this compound. mdpi.com Following hydrolysis, the resulting mixture typically requires neutralization and further purification before analysis. celignis.com

Acetylation for Enhanced Chromatographic Separation

Acetylation is a common derivatization technique used to improve the chromatographic behavior of certain compounds, including those with polar functional groups. mdpi.com In the context of this compound analysis, particularly by GC-MS, acetylation can increase the volatility and thermal stability of the molecule. researchgate.net

This process involves reacting this compound with an acetylating agent, such as acetic anhydride, to introduce acetyl groups onto reactive sites like hydroxyl or amino groups. researchgate.net This modification reduces the polarity of the molecule, leading to better peak shape and resolution during chromatographic separation. nih.govnih.gov The resulting acetylated derivative is often more amenable to analysis by GC-MS, allowing for more sensitive and reliable detection and quantification. researchgate.net

| Procedure | Description | Purpose for this compound Analysis |

| Acid Hydrolysis | Cleavage of chemical bonds using a strong acid. celignis.comgoogle.com | To generate this compound from oleandomycin. researchgate.net |

| Acetylation | Introduction of acetyl groups into a molecule. mdpi.com | To increase volatility and improve chromatographic separation, particularly for GC-MS analysis. researchgate.net |

Advanced Detection Strategies in Complex Research Matrices

The detection and quantification of this compound in complex research matrices, such as biological tissues and food products, present analytical challenges due to the compound's structural similarity to other macrolides and the potential for matrix interference. Advanced analytical strategies have been developed to ensure sensitive and specific detection of this compound, often as a marker for the parent antibiotic, oleandomycin. These methods typically involve sophisticated sample preparation techniques followed by high-resolution chromatographic and spectrometric analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of this compound. In one established method for analyzing residual macrolide antibiotics in beef and pork, oleandomycin is first subjected to acid hydrolysis to yield this compound. nih.gov To enhance its volatility for GC analysis, the this compound is then acetylated. nih.gov A crucial step in this protocol for certain macrolides involves the hydrogenation of carbon-carbon double bonds prior to acid hydrolysis to ensure proper elution from the GC column. nih.gov The resulting this compound acetate (B1210297) can be effectively separated from other similar compounds, such as erythralosamine (B1226402) acetate, on the gas chromatography column. dss.go.th The mass spectrum of this compound acetate exhibits a prominent base ion at m/z 200, which is utilized for its sensitive detection using single ion monitoring (SIM). dss.go.th

Liquid chromatography (LC) coupled with various detectors is another cornerstone of this compound analysis in complex samples. Matrix solid-phase dispersion (MSPD) has been successfully employed as a sample preparation method for the extraction of macrolide antibiotics, including the parent compound of this compound, from sheep's milk. researchgate.net This technique combines extraction and clean-up into a single step, minimizing sample handling and potential for contamination. Following MSPD, quantitative analysis can be performed using liquid chromatography with a diode-array ultraviolet detector (LC-UV-DAD). researchgate.net

For even higher sensitivity and specificity, particularly in food safety applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has been adapted for the simultaneous analysis of multiple macrolide antibiotics and their metabolites in milk. researchgate.net This approach, followed by HPLC-MS/MS detection, allows for the reliable quantification of trace levels of these compounds. researchgate.net While these methods are often developed for a panel of macrolides, the principles are directly applicable to the detection of this compound, especially in studies investigating the metabolic fate of oleandomycin.

The selection of the analytical technique depends on the specific research question, the complexity of the matrix, and the required sensitivity. For instance, GC-MS provides high specificity due to its ability to generate unique mass spectral fingerprints, while LC-MS/MS offers exceptional sensitivity for detecting trace amounts of the analyte.

Table 1: Advanced Analytical Methods for the Detection of this compound and Related Macrolides in Complex Matrices

| Analytical Technique | Sample Preparation | Matrix | Key Findings & Applications |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Acid Hydrolysis, Acetylation, (Hydrogenation) | Beef, Pork | Determination of residual oleandomycin via its derivative, this compound acetate. nih.govdss.go.th |

| Liquid Chromatography with Diode-Array Ultraviolet Detector (LC-UV-DAD) | Matrix Solid-Phase Dispersion (MSPD) | Sheep's Milk | Simultaneous extraction and quantification of multiple macrolide antibiotics. researchgate.net |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Extraction | Milk | Sensitive and specific analysis of macrolide antibiotics and their metabolites. researchgate.net |

Interactive Data Table

Click to view interactive data

Synthetic and Semisynthetic Approaches to Desoleandomycin and Analogues

Laboratory-Scale Chemical Synthesis of Desoleandomycin

The complete laboratory synthesis of this compound is predicated on the successful construction of its complex macrolide core, oleandolide (B1226770). The total synthesis of oleandolide has been a significant challenge and a landmark achievement in organic chemistry, showcasing the power of modern synthetic methodologies. acs.orgnih.gov

One notable enantioselective synthesis of oleandolide, the aglycone of oleandomycin (B1677203), was achieved through a convergent strategy. nih.gov This approach involved the synthesis of two key fragments, which were then coupled together and subsequently cyclized to form the 14-membered macrolactone ring. The synthesis employed chiral silane-based asymmetric crotylation reactions to establish the correct stereochemistry of the molecule. The two main fragments, the left-hand subunit (C1-C7) and the right-hand subunit (C8-C14), were synthesized independently. The coupling of these subunits was accomplished via a Pd(0)-catalyzed sp3-sp2 cross-coupling reaction. Following the coupling, the resulting seco-acid was cyclized using Yamaguchi conditions. The final step in the formation of the oleandolide core was a stereoselective epoxidation to install the C8 epoxide. nih.gov

Once the oleandolide core is synthesized, the subsequent steps to arrive at this compound would involve the glycosylation with the appropriate sugar moieties, L-oleandrose and D-desosamine, followed by specific chemical modifications. The biosynthesis of these deoxysugars has been studied, and genes involved in the biosynthesis of L-oleandrose have been identified and expressed. asm.org This biosynthetic knowledge can inform chemical strategies for the attachment of these sugars to the synthetic aglycone.

| Key Synthetic Strategy | Description | Reference |

| Convergent Asymmetric Synthesis | Assembly and coupling of left-hand (C1-C7) and right-hand (C8-C14) subunits. | nih.gov |

| Chiral β-ketoimide Aldol Reactions | Rapid assembly of polypropionate chains using chiral building blocks. | acs.org |

Semisynthetic Routes to Oleandomycin Derivatives for Research Probes

Semisynthesis, which involves the chemical modification of the natural product oleandomycin, is a more common and practical approach for generating derivatives for research purposes. These derivatives, equipped with specific functionalities, can serve as probes to study biological processes.

One example of a semisynthetic derivative is troleandomycin, which is obtained by the acetylation of the three free hydroxyl groups of oleandomycin. ebi.ac.uk While used clinically in the past, its synthesis demonstrates a straightforward method to modify the peripheral functionality of the oleandomycin scaffold.

More targeted modifications are often desired for creating research probes. For instance, fluorescently labeled macrolide derivatives have been used to characterize the binding of new compounds to their biological targets. mdpi.com Although specific examples for this compound are not detailed, the principles applied to other macrolides like tylosin (B1662201) could be adapted. This would involve introducing a fluorescent group at a position that does not significantly interfere with the molecule's primary interactions.

The development of research probes often requires selective chemical transformations. For example, the modification of the C-4" position of the cladinose (B132029) sugar in erythromycin (B1671065), a structurally related macrolide, has been extensively explored. Similar strategies could be applied to the L-oleandrose sugar of oleandomycin to introduce tags or labels.

| Derivative Type | Modification | Potential Application as a Probe | Reference |

| Troleandomycin | Acetylation of hydroxyl groups | General purpose derivative | ebi.ac.uk |

| Fluorescent Analogues | Attachment of a fluorescent moiety | Studying binding interactions with biological targets | mdpi.com |

Design and Synthesis of Chemically Modified this compound Analogues for Structure-Activity Relationship Studies (excluding pharmacological effects)

The synthesis of a series of chemically modified this compound analogues is crucial for understanding the relationship between the molecule's structure and its activity. By systematically altering different parts of the molecule, researchers can identify which functional groups are essential for its biological function.

A significant area of modification has been the C-4" position of the sugar moiety. For example, a series of 4"-deoxy-4"-sulfonamido-oleandomycin derivatives have been synthesized. nih.gov This involved the reductive amination of 11-acetyl-4"-deoxy-4"-oxo-oleandomycin to introduce an amino group at the 4" position. This amino group then served as a handle for the attachment of various sulfonyl chlorides, yielding a library of 4"-sulfonamide analogues. nih.gov The stereochemistry of the newly introduced 4"-amine was determined to be in the axial configuration through X-ray analysis of a para-iodobenzenesulfonamide analog. nih.gov

Another key site for modification is the C-8 and C-9 region of the macrolactone ring. A set of 8-methylene-, 8-methyl-, and 8-methyl-9-dihydro-oleandomycin derivatives with varying stereochemistries at these positions have been prepared in a chemoselective and stereoselective manner. nih.gov The configurations of the C-8 and C-9 stereocenters were determined using 2D NMR techniques. nih.gov These modifications explore the impact of changes in the shape and flexibility of the macrolide backbone.

Furthermore, oleandomycin 9-oximes have been prepared and characterized. nih.gov This modification at the C-9 ketone provides another avenue to probe the structural requirements in this region of the molecule.

| Analogue Series | Site of Modification | Type of Modification | Reference |

| 4"-Sulfonamido-oleandomycins | C-4" of L-oleandrose | Introduction of various sulfonamide groups | nih.gov |

| 8- and 9-Modified Oleandomycins | C-8 and C-9 of macrolactone | Methylene, methyl, and dihydro derivatives with varied stereochemistry | nih.gov |

| Oleandomycin 9-Oximes | C-9 of macrolactone | Conversion of the ketone to an oxime | nih.gov |

Strategic Chemical Transformations for Research Tool Development

The development of research tools from the this compound scaffold necessitates strategic and often complex chemical transformations. These transformations are designed to introduce specific functionalities, such as reactive groups for covalent labeling or affinity tags for pull-down experiments, without abolishing the core structural features required for target recognition.

The synthesis of analogues with modified substituents at the C-9 position of tetracyclines, a different class of antibiotics, provides a conceptual framework. explorationpub.com In that work, polar or basic substituents were introduced to modulate properties. A similar strategy could be applied to this compound, for instance, by modifying the C-9 ketone or other accessible positions.

The creation of new semi-synthetic derivatives of oleandomycin with modifications at the C-8 carbon atom has been achieved through the use of a metal amalgam in a non-aprotic solvent. google.com This method allows for the generation of novel structures that can be evaluated as research tools.

The synthesis of bifunctional molecules, where this compound is linked to another molecule (e.g., a photoaffinity label or a biotin (B1667282) tag), represents a key strategy for developing advanced research tools. The synthetic handles introduced in the semisynthetic routes described above, such as the 4"-amino group, would be ideal starting points for attaching such functionalities. These tools are invaluable for identifying the binding partners and understanding the molecular mechanisms of action of this compound.

| Chemical Transformation | Purpose in Research Tool Development | Relevant Example/Concept | Reference |

| Introduction of reactive groups | Covalent labeling of biological targets | Photoaffinity labeling | explorationpub.com |

| Attachment of affinity tags | Isolation and identification of binding partners | Biotinylation for pull-down assays | nih.gov |

| Modification at C-8 | Generation of novel structural analogues | Use of metal amalgams for C-8 modification | google.com |

Investigative Research on Desoleandomycin S Role and Presence in Biological Systems

Characterization as a Metabolite or Biotransformation Product of Oleandomycin (B1677203)

Desoleandomycin is recognized as a biotransformation product of oleandomycin, a macrolide antibiotic synthesized by strains of Streptomyces antibioticus. wikipedia.org The metabolic conversion of oleandomycin to this compound is a key step in its biological pathway. This process involves structural modifications to the parent oleandomycin molecule. One of the known modifications is acid hydrolysis, which can convert oleandomycin to this compound. researchgate.net

The biosynthesis of oleandomycin itself is a complex process involving polyketide synthesis followed by post-polyketide synthase modifications. wikipedia.org These modifications include the attachment of two characteristic sugars, L-oleandrose and D-desosamine, to the macrolide ring by glycosyltransferases. wikipedia.orgnih.gov The formation of these deoxysugars is crucial for the biological activity of the antibiotic. washington.edu The biotransformation into this compound represents a subsequent metabolic step after the formation of the parent antibiotic.

In Vitro Studies on Enzymatic Conversion and Stability

In vitro studies have provided insights into the enzymatic processes and stability related to oleandomycin and its derivatives. While direct studies on the enzymatic conversion to this compound are not extensively detailed in the provided results, the broader context of macrolide metabolism offers relevant information. Macrolide antibiotics are known to interact with and be metabolized by cytochrome P450 (CYP450) enzymes, particularly the CYP3A4 isozyme. merckvetmanual.comresearchgate.nettandfonline.com These enzymes are responsible for the metabolism of a wide range of foreign compounds. tandfonline.com

The stability of macrolides can be influenced by their chemical structure. For instance, erythromycin (B1671065) is known to degrade in low pH environments. nih.gov In the context of oleandomycin, enzymatic modifications such as phosphorylation and glycosylation have been studied. Cell-free extracts from Streptomyces coelicolor have been shown to enzymatically phosphorylate oleandomycin. nih.gov Furthermore, the oleandomycin producer, Streptomyces antibioticus, possesses a glucosyltransferase that can inactivate the antibiotic by transferring a glucose molecule to it. nih.govnih.gov This process of glycosylation is a key metabolic step. nih.gov One study mentions that for gas chromatography-mass spectrometry (GC-MS) determination, oleandomycin is acid hydrolyzed to this compound. researchgate.net

Interactive Data Table: Enzymatic Modifications of Oleandomycin

| Enzyme/Process | Organism/System | Substrate(s) | Product(s) | Cofactors/Conditions | Reference |

|---|---|---|---|---|---|

| Glucosyltransferase (OleD) | Streptomyces antibioticus | Oleandomycin, UDP-glucose | Glycosylated oleandomycin | - | nih.govnih.gov |

| Phosphorylation | Cell-free extracts of Streptomyces coelicolor | Oleandomycin | Phosphorylated oleandomycin | Necessary cofactors determined | nih.gov |

| Acid Hydrolysis | Analytical procedure (GC-MS) | Oleandomycin | This compound | Acidic conditions | researchgate.net |

Detection in Preclinical In Vivo Models as an Oleandomycin Biomarker (excluding clinical implications)

The detection of oleandomycin and its metabolites in preclinical in vivo models is crucial for understanding its pharmacokinetic profile. While specific studies detailing this compound as a biomarker in preclinical models are not abundant in the search results, the general principles of macrolide detection in such models are well-established. For example, pharmacokinetic studies in dogs have been conducted to determine the concentration of oleandomycin in plasma after intravenous and oral administration. nih.gov

The development of sensitive analytical methods is key to detecting macrolide residues in biological matrices. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed for the simultaneous determination of multiple macrolide antibiotics and their metabolites in samples like milk. researchgate.net For the determination of oleandomycin using gas chromatography-mass spectrometry (GC-MS), it is noted that the compound is acid hydrolyzed to this compound and then acetylated. researchgate.net This indicates that this compound is a recognized analyte in the analytical workflow for detecting the parent compound in certain samples.

The use of preclinical models is a standard part of evaluating drug-induced liver injury (DILI), although these models have limitations in predicting human outcomes. nih.govnih.gov Machine learning models are being developed to better predict DILI by integrating various data points, including preclinical data. cam.ac.uk

Implications for Macrolide Metabolic Fate Research

The study of this compound as a metabolite of oleandomycin contributes to the broader understanding of the metabolic fate of macrolide antibiotics. Macrolides undergo extensive biotransformation in the body, primarily in the liver, and are excreted mainly in the bile. merckvetmanual.com The metabolism of macrolides can be complex, with some, like erythromycin and clarithromycin, being substrates for and inhibitors of CYP3A4 enzymes. researchgate.netnih.gov This can lead to significant drug-drug interactions. researchgate.net

Future Research Directions and Unexplored Avenues for Desoleandomycin

Development of Novel Analytical Probes and Detection Methods

The sensitive and selective detection of macrolide antibiotics and their derivatives is crucial for both research and quality control. While methods exist for oleandomycin (B1677203), the development of analytical tools specifically for Desoleandomycin is an open area of research. researchgate.net Current methods for macrolide detection, such as matrix solid-phase dispersion (MSPD) followed by liquid chromatography (LC) with diode-array ultraviolet detection, provide a foundation but could be enhanced for greater sensitivity and specificity. researchgate.net

Future research could focus on creating novel analytical probes that offer rapid, high-throughput, and in-situ detection capabilities. frontiersin.org Potential avenues include:

Fluorescent Probes: Designing small-molecule fluorescent probes that specifically recognize and bind to this compound. nih.gov These probes could be engineered to exhibit a significant change in fluorescence upon binding, allowing for quantitative detection. nih.govnih.gov The development of such probes would be invaluable for real-time monitoring in various sample types. nih.gov

Aptamer-Based Sensors: Developing nucleic acid aptamers that bind to this compound with high affinity and specificity. nih.gov These aptamers can be integrated into various sensor platforms, including electrochemical or fluorescent systems, to create robust and reusable detection devices. nih.gov

Immunoassays: Generating specific antibodies against this compound could lead to the development of competitive magnetic immunodetection (cMID) assays or enzyme-linked immunosorbent assays (ELISAs). researchgate.net These techniques are known for their high sensitivity and are adaptable for portable, on-site testing. researchgate.net

Modern analytical technologies that could be adapted for this compound detection are summarized in the table below.

| Detection Technology | Principle | Potential Application for this compound |

| Fluorescence Spectroscopy | Utilizes probes that change fluorescent properties upon binding to a target analyte. nih.gov | Rapid and sensitive quantification in biological fluids or environmental samples. |

| Aptamer-Based Biosensors | Employs synthetic nucleic acid ligands (aptamers) for specific molecular recognition. nih.gov | Development of reusable sensors for continuous monitoring. |

| Competitive Immunoassays | Based on the competition between the target analyte and a labeled analog for a limited number of specific antibody binding sites. researchgate.net | High-throughput screening and quality control of samples. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, allowing for structural elucidation and quantification. nih.gov | Definitive identification and quantification in complex matrices. |

| Surface-Enhanced Raman Scattering (SERS) | A technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, providing a unique spectral fingerprint. frontiersin.org | High-sensitivity detection without the need for extensive sample preparation. |

Advanced Biotechnological Approaches for Oleandomycin Pathway Elucidation through this compound Studies

The biosynthesis of oleandomycin in Streptomyces antibioticus is a complex process involving a modular polyketide synthase (PKS) and numerous tailoring enzymes that perform glycosylation and oxidation steps. asm.orgwikipedia.org The macrolactone core, oleandolide (B1226770), is sequentially decorated with two deoxysugars, D-desosamine and L-oleandrose, to form the mature antibiotic. asm.orgwikipedia.org

While this compound is traditionally considered a product of acidic methanolysis where the L-oleandrose sugar is cleaved alamy.com, studying its formation (or lack thereof) in genetically modified strains can provide deep insights into the biosynthetic pathway. Advanced biotechnological approaches could include:

Gene Inactivation and Complementation: Systematically knocking out or inactivating genes responsible for the synthesis and attachment of L-oleandrose (e.g., oleY, oleG2) could lead to the accumulation of this compound-like precursors. asm.orgnih.gov Analyzing these intermediates would confirm the precise function and substrate specificity of the inactivated enzymes.

Precursor-Directed Biosynthesis: Feeding this compound or its aglycone (oleandolide) to mutant strains of S. antibioticus or other actinomycetes that have been engineered to express different glycosyltransferases could generate novel oleandomycin analogs. This approach helps to probe the flexibility of the tailoring enzymes.

Enzymatic Synthesis: The enzymes of the oleandomycin pathway can be expressed and purified to study their kinetics and substrate preferences in vitro. nih.gov Using this compound as a potential substrate for various enzymes (e.g., glycosyltransferases, methyltransferases, or oxidoreductases from other pathways) could reveal their capacity to modify this core structure, further clarifying their roles. asm.org

The table below details key genes in the oleandomycin biosynthetic cluster whose study is relevant to this compound.

| Gene(s) | Encoded Enzyme | Function in Oleandomycin Biosynthesis | Relevance to this compound Studies |

| oleA1, oleA2, oleA3 | Polyketide Synthase (PKS) | Catalyzes the assembly of the 14-membered macrolactone ring, oleandolide. asm.orgwikipedia.org | Provides the core aglycone structure present in this compound. |

| oleG1 | Glycosyltransferase | Transfers dTDP-D-desosamine to the C5 hydroxyl group of the oleandolide. wikipedia.orgnih.gov | This step is required for the formation of the this compound backbone. |

| oleG2 | Glycosyltransferase | Transfers dTDP-L-oleandrose to the C3 hydroxyl group of the desosaminyl-oleandolide intermediate. asm.orgnih.gov | Inactivation of this gene would be a primary strategy to produce a this compound-like molecule biosynthetically. |

| oleY | 3-O-Methyltransferase | Catalyzes the 3-O-methylation of the L-olivose precursor to form L-oleandrose. asm.org | Modulating this gene's activity could allow for the attachment of different sugar moieties, with this compound as a reference structure. |

| oleP | P450 Monooxygenase | Catalyzes the epoxidation at the C8-C8a position of the macrolactone ring. researchgate.net | Studying its activity on this compound could reveal the influence of glycosylation on the epoxidation reaction. |

Exploration of this compound as a Scaffold for Novel Compound Synthesis in Academic Settings

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which a library of new compounds can be synthesized through chemical modifications. lifechemicals.com Natural products are often excellent starting scaffolds due to their inherent biological relevance and structural complexity. nii.ac.jp this compound, with its macrolide core and multiple functional groups, represents an attractive but underexplored scaffold for generating novel compounds in academic research. alamy.com

The core structure of this compound possesses several reactive sites, including hydroxyl groups and the dimethylamino group on the desosamine (B1220255) sugar, which are amenable to chemical derivatization. Future research could pursue:

Lead-Oriented Synthesis (LOS): This strategy involves the efficient synthesis of diverse, three-dimensional compounds for biological screening. whiterose.ac.uk Using this compound as the starting scaffold, a variety of chemical transformations can be applied to generate a library of analogs with diverse physicochemical properties.

Scaffold Decoration: Specific functional groups can be attached to the this compound core to probe structure-activity relationships. This could involve acylation, alkylation, or glycosylation of the hydroxyl groups, or modification of the amino sugar. The goal is to create new chemical entities that may possess unique biological activities. lifechemicals.com

Fragment-Based Approaches: While this compound itself is larger than a typical fragment, it can be chemically cleaved into smaller, functionalized fragments (e.g., the macrolactone core and the desosamine sugar). These fragments could then be used in fragment-based drug discovery screens.

The table below outlines potential sites for chemical modification on the this compound scaffold.

| Modification Site | Type of Functional Group | Potential Chemical Reactions | Desired Outcome |

| C3-Hydroxyl | Secondary Alcohol | Esterification, Etherification, Glycosylation | Explore the impact of C3 substituents on bioactivity, mimicking the role of L-oleandrose. |

| C4''-Hydroxyl | Secondary Alcohol | Acylation, Alkylation | Modulate solubility and cell permeability. |

| C2'-Dimethylamino | Tertiary Amine | Quaternization, Oxidation | Alter the basicity and pharmacokinetic properties of the molecule. |

| C9-Carbonyl | Ketone | Reductive amination, Oximation, Wittig reaction | Introduce novel side chains and functionalities to explore new chemical space. |

Computational Chemistry and Molecular Modeling for Structure-Function Insights (excluding clinical efficacy prediction)

Computational chemistry provides powerful tools to investigate molecular properties and interactions, offering insights that can guide experimental work. acs.orgnih.gov For this compound, molecular modeling can be employed to understand its intrinsic structural and electronic properties and its interactions with biosynthetic enzymes, without predicting clinical outcomes.

Conformational Analysis: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments (e.g., aqueous solution vs. a nonpolar solvent). molsis.co.jp This can reveal the molecule's flexibility and preferred three-dimensional shapes, which is fundamental to its function.

Enzyme-Substrate Docking: To understand the biosynthesis of oleandomycin, the 3D structures of key enzymes like the OleG1 and OleG2 glycosyltransferases can be predicted using homology modeling. researchgate.net this compound and its precursors can then be docked into the active sites of these models to predict binding modes and identify key amino acid residues involved in substrate recognition and catalysis. nih.gov This can explain the substrate specificity of these enzymes and guide protein engineering efforts.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals. epfl.ch This information helps in understanding its reactivity and non-covalent interaction capabilities, which are crucial for its binding to biological targets.

The following table summarizes how computational methods can be applied to study this compound.

| Computational Method | Research Question | Expected Insight |

| Molecular Dynamics (MD) Simulation | What are the stable conformations of this compound in solution? | Understanding of molecular flexibility, shape, and solvent interactions. molsis.co.jp |

| Homology Modeling | What is the 3D structure of the OleG1 glycosyltransferase? | A predictive model of the enzyme's structure when an experimental structure is unavailable. researchgate.net |

| Molecular Docking | How does this compound's precursor bind to the active site of the OleG1 enzyme? | Identification of key interactions (hydrogen bonds, hydrophobic contacts) that determine substrate specificity. nih.govembl.org |

| Quantum Chemistry (e.g., DFT) | What is the distribution of charge across the this compound molecule? | Insights into the molecule's reactivity and potential sites for interaction with enzymes or other molecules. epfl.ch |

| Virtual Screening | Can derivatives of this compound bind to other known protein targets? | Generation of hypotheses for new biological activities by screening a virtual library of this compound analogs against other targets. spirochem.com |

Q & A

Q. How can artificial intelligence enhance high-throughput screening (HTS) of this compound derivatives?

- Methodological Answer :

- Train convolutional neural networks (CNNs) on structural data (e.g., SMILES notations) to predict bioactivity.

- Use generative adversarial networks (GANs) to design novel analogs with optimized ADMET profiles.

- Validate predictions via molecular docking simulations (e.g., AutoDock Vina) and in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.